Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a fluorinated nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoro-5-methylphenyl, undergoes nitration to introduce a nitro group at the para position.
Piperazine Formation: The nitrated compound is then reacted with piperazine to form the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-(2-fluoro-5-methyl-4-aminophenyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Ethyl 4-(2-chloro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-(2-fluoro-5-methyl-4-aminophenyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in the combination of the fluorine and nitro groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-3-22-14(19)17-6-4-16(5-7-17)13-8-10(2)12(18(20)21)9-11(13)15/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRFOQOXRBFVBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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